molecular formula C9H14O B012318 1-(3-Methylidenecyclopentyl)propan-2-one CAS No. 100812-38-2

1-(3-Methylidenecyclopentyl)propan-2-one

Cat. No.: B012318
CAS No.: 100812-38-2
M. Wt: 138.21 g/mol
InChI Key: UXPGODLYTAQGTA-UHFFFAOYSA-N
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Description

1-(3-Methylidenecyclopentyl)propan-2-one is a cyclic ketone characterized by a cyclopentane ring with a methylidene substituent at the 3-position and a propan-2-one (acetone) moiety. This compound’s unique structure combines the steric constraints of a bicyclic system with the electrophilic reactivity of the ketone group, making it a candidate for applications in medicinal chemistry and synthetic intermediates.

Properties

CAS No.

100812-38-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylidenecyclopentyl)propan-2-one

InChI

InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3

InChI Key

UXPGODLYTAQGTA-UHFFFAOYSA-N

SMILES

CC(=O)CC1CCC(=C)C1

Canonical SMILES

CC(=O)CC1CCC(=C)C1

Synonyms

2-Propanone, 1-(3-methylenecyclopentyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Steric Effects

The compound’s cyclopentyl backbone distinguishes it from aromatic analogs. Key comparisons include:

Aromatic vs. Cyclic Backbones
  • 1-(3-(Methylthio)phenyl)propan-2-one (): The methylthio group adds both steric bulk and electron-donating effects, which may enhance solubility but reduce target engagement in crowded binding pockets.
  • Cycloalkane-Substituted Analogs :

    • Saturated Cyclopentane/cyclohexane Derivatives (, Compounds 11–12): Replacing benzene with saturated rings (e.g., cyclopentane in Compound 11) dramatically reduced FGFR1 enzymatic activity (IC50 >1 µM vs. 85 nM for nitrobenzene analog 17). This highlights the importance of aromaticity or rigid conjugation for binding in some contexts.
Substituent Effects on Activity

reveals critical structure-activity relationships (SAR) for propan-2-one derivatives:

  • Electron-Withdrawing Groups : Compound 17 (nitrobenzene substituent) showed potent FGFR1 inhibition (IC50 = 85 nM), suggesting electron-withdrawing groups enhance activity .
  • Steric Bulk : Larger substituents (e.g., propionyl in Compound 22) reduced activity, while smaller groups (acetyl in Compound 21) were tolerated .
  • Position Sensitivity : Meta-substituted benzene rings (e.g., Compound 17) outperformed para-substituted analogs (e.g., Compound 19), emphasizing spatial alignment in binding pockets .

Comparison to Target Compound : The 3-methylidenecyclopentyl group lacks aromatic electron-withdrawing effects but provides a unique steric profile. Its activity may depend on complementary interactions with hydrophobic regions in biological targets.

Metabolic and Pharmacological Profiles

  • Amino-Substituted Analogs: 3-Methylmethcathinone () and 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one () exhibit stimulant properties due to their amino groups, which undergo hepatic metabolism to active metabolites (e.g., PMA → PHA in ) .
  • Non-Amino Analogs: The target compound lacks nitrogen substituents, likely reducing interactions with monoamine transporters and altering metabolic pathways (e.g., cytochrome P450 oxidation vs. dealkylation).

Key Insight: The absence of amino groups in 1-(3-Methylidenecyclopentyl)propan-2-one may confer greater metabolic stability but limit CNS activity compared to cathinone derivatives.

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted logP*
This compound C9H12O 136.19 Cyclopentyl, methylidene ~2.1
1-(3-Methylphenyl)propan-2-one C10H12O 148.20 Methylphenyl ~2.5
1-(3-(Methylthio)phenyl)propan-2-one C10H12OS 180.27 Methylthio ~2.8
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one C14H20O2 220.31 tert-Butyl, hydroxyl ~3.0

*logP estimated using fragment-based methods.

Key Trends :

  • The target compound’s cyclopentyl group offers moderate lipophilicity, balancing membrane permeability and solubility.

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